molecular formula C21H26O6 B1250602 Cochleamycin A

Cochleamycin A

Cat. No. B1250602
M. Wt: 374.4 g/mol
InChI Key: NQXQKOWVFXXLJS-MMCQDFOUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cochleamycin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Total Synthesis and Chemical Structure

Cochleamycin A has been a subject of interest due to its complex chemical structure and potential biological activities. The total synthesis of Cochleamycin A has been achieved via a 23-step linear sequence starting from 3-butene-1-ol. The synthesis process is noteworthy for its utilization of the Stille coupling and a transannular Diels-Alder reaction to form the complete carbon skeleton of Cochleamycin A (Dineen & Roush, 2004). Furthermore, studies have focused on creating the fully functionalized AB sector of Cochleamycin A, employing a convergent and highly enantioselective synthesis process (Chang & Paquette, 2002). These studies emphasize the intricate nature of Cochleamycin A's structure and the synthetic challenges it presents.

Potential Therapeutic Applications

While direct applications of Cochleamycin A in therapeutic contexts are not extensively documented, research in related fields provides insights into potential pathways for its application. For instance, compounds structurally similar to Cochleamycin A have been investigated for their potential in treating inner ear damage and improving the efficacy of cochlear implants. Dendrogenins, a class of steroidal alkaloids, have shown the ability to maintain electrical responsiveness in the inner ear, suggesting the potential for Cochleamycin A and its derivatives in auditory therapies (Fransson et al., 2015).

properties

Product Name

Cochleamycin A

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate

InChI

InChI=1S/C21H26O6/c1-10-5-17-15(20(10)26-11(2)22)4-3-12-6-13(23)7-14-8-19(24)18(9-16(12)17)21(25)27-14/h3-4,9-10,12-17,20,23H,5-8H2,1-2H3/b18-9-/t10-,12+,13+,14-,15-,16-,17-,20-/m1/s1

InChI Key

NQXQKOWVFXXLJS-MMCQDFOUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]1OC(=O)C)C=C[C@@H]3[C@H]2/C=C\4/C(=O)C[C@@H](C[C@H](C3)O)OC4=O

Canonical SMILES

CC1CC2C(C1OC(=O)C)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O

synonyms

cochleamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cochleamycin A
Reactant of Route 2
Cochleamycin A
Reactant of Route 3
Cochleamycin A
Reactant of Route 4
Cochleamycin A
Reactant of Route 5
Reactant of Route 5
Cochleamycin A
Reactant of Route 6
Cochleamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.